molecular formula C16H15F4N3O3S B2536191 3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide CAS No. 2415532-46-4

3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide

Cat. No.: B2536191
CAS No.: 2415532-46-4
M. Wt: 405.37
InChI Key: URDKCZWPSHYEPS-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and organoboron reagents .

Chemical Reactions Analysis

3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4N3O3S/c1-26-14-3-2-12(7-13(14)17)27(24,25)22-11-8-23(9-11)15-6-10(4-5-21-15)16(18,19)20/h2-7,11,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDKCZWPSHYEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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